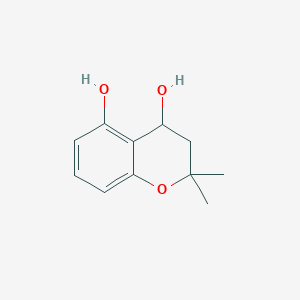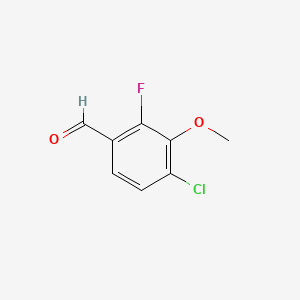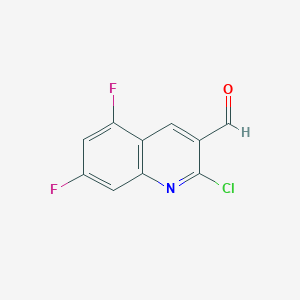
2-クロロ-5,7-ジフルオロキノリン-3-カルバルデヒド
概要
説明
2-Chloro-5,7-difluoroquinoline-3-carbaldehyde is a chemical compound with the molecular formula C10H4ClF2NO and a molecular weight of 227.59 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of chlorine and fluorine atoms in the quinoline ring imparts unique chemical properties to this compound, making it valuable in various scientific research and industrial applications .
科学的研究の応用
2-Chloro-5,7-difluoroquinoline-3-carbaldehyde is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and materials science.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the halogenation of quinoline derivatives, followed by formylation to introduce the aldehyde group at the 3-position . The reaction conditions often involve the use of halogenating agents such as chlorine or fluorine gas, along with catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde may involve large-scale halogenation and formylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
2-Chloro-5,7-difluoroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: 2-Chloro-5,7-difluoroquinoline-3-carboxylic acid.
Reduction Products: 2-Chloro-5,7-difluoroquinoline-3-methanol.
Coupling Products: Biaryl compounds with extended conjugation.
作用機序
The mechanism of action of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets .
類似化合物との比較
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Lacks the fluorine atoms, which may result in different chemical reactivity and biological activity.
5,7-Difluoroquinoline-3-carbaldehyde: Lacks the chlorine atom, which may affect its chemical properties and applications.
2-Chloro-5-fluoroquinoline-3-carbaldehyde:
Uniqueness
2-Chloro-5,7-difluoroquinoline-3-carbaldehyde is unique due to the presence of both chlorine and fluorine atoms in the quinoline ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives . Additionally, the compound’s ability to participate in various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance .
特性
IUPAC Name |
2-chloro-5,7-difluoroquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF2NO/c11-10-5(4-15)1-7-8(13)2-6(12)3-9(7)14-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFLCHHJWIUYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(C(=C2)C=O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B1456954.png)
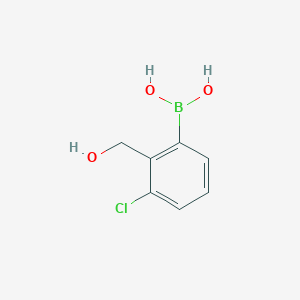
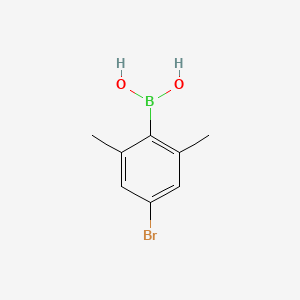

![1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B1456961.png)
![6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1456963.png)
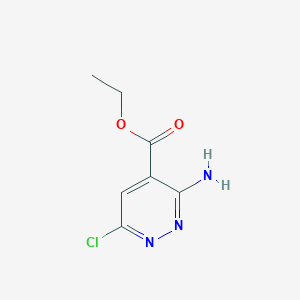
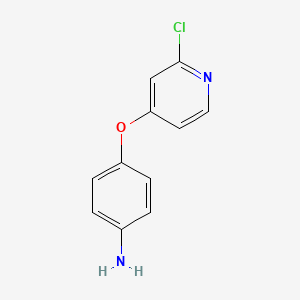
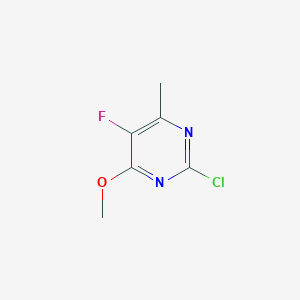
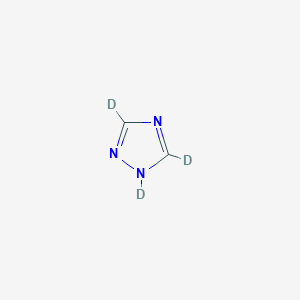
![1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1456974.png)

